

UNC2025: A Dual MERTK/FLT3 Inhibitor for Acute Leukemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UNC2025

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An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of **UNC2025**, a potent and orally bioavailable dual inhibitor of MERTK and FLT3 tyrosine kinases. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound in the context of acute leukemia.

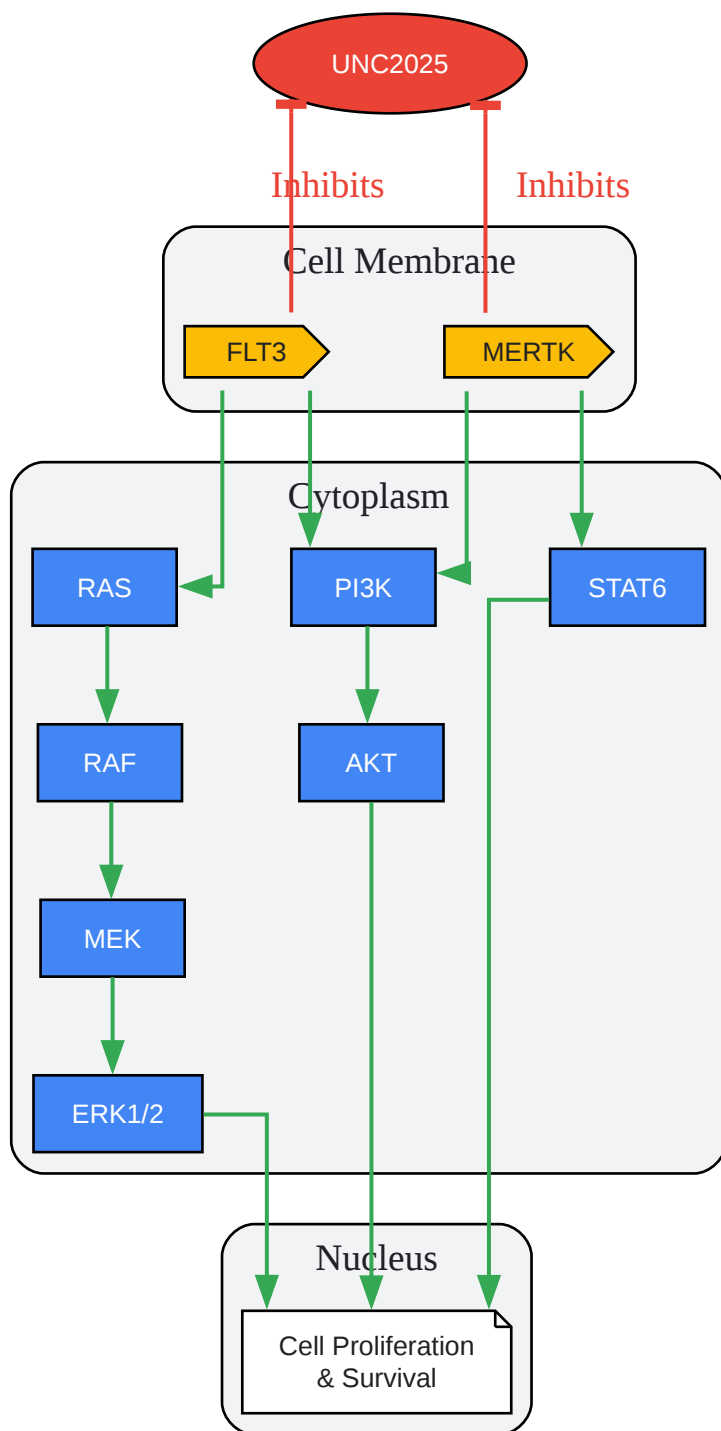
Introduction

MERTK, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is ectopically expressed in a significant percentage of acute lymphoblastic leukemias (ALL) and acute myeloid leukemias (AML).[1][2][3] Its overexpression is linked to pro-survival signaling, making it a compelling therapeutic target.[1][2] Similarly, activating mutations in FLT3 are prevalent in AML and are known drivers of oncogenesis.[4][5] **UNC2025** was developed as a small molecule inhibitor with potent, sub-nanomolar activity against both MERTK and FLT3, offering a targeted therapeutic strategy for these hematological malignancies.[1][4][5]

Mechanism of Action

UNC2025 is an ATP-competitive inhibitor that targets the kinase domains of MERTK and FLT3.[6][7] By blocking the phosphorylation and subsequent activation of these receptors, **UNC2025** disrupts downstream pro-survival signaling pathways. In MERTK-expressing leukemia cells, **UNC2025** has been shown to inhibit the phosphorylation of MERTK itself, as well as downstream effectors such as STAT6, AKT, and ERK1/2.[1][7] This inhibition leads to the

induction of apoptosis, reduction of cell proliferation, and decreased colony formation in sensitive cell lines and primary patient samples.[1][2][3]



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UNC2025 inhibits MERTK and FLT3 signaling pathways.

Quantitative Data

In Vitro Potency and Selectivity

UNC2025 demonstrates potent inhibitory activity against MERTK and FLT3 with high selectivity over other kinases, including other members of the TAM family like AXL.

Target	Assay Type	Value	Reference
MERTK	Ki	0.16 nM	[1]
IC50 (enzymatic)	0.46 nM	[8]	
IC50 (enzymatic)	0.74 nM	[7]	
IC50 (cell-based, 697 B-ALL)	2.7 nM	[1][5]	
FLT3	IC50 (enzymatic)	0.35 nM	[8]
IC50 (enzymatic)	0.8 nM	[7]	
IC50 (cell-based, Molm-14)	14 nM	[5][7]	
AXL	Ki	13.3 nM	[1]
IC50 (enzymatic)	122 nM	[2][6][7]	
TYRO3	IC50 (enzymatic)	5.83 nM	
TRKA	IC50 (enzymatic)	1.67 nM	
TRKC	IC50 (enzymatic)	4.38 nM	
c-Kit	IC50 (enzymatic)	8.18 nM	
c-Met	IC50 (enzymatic)	364 nM	

Pharmacokinetic Properties in Mice

UNC2025 exhibits favorable pharmacokinetic properties, including high oral bioavailability, making it suitable for in vivo studies.

Parameter	Route	Dose (mg/kg)	Value	Unit	Reference
Tmax	Oral	3	0.50	hours	[7]
Cmax	Oral	3	1.6	μM	[7]
AUClast	Oral	3	9.2	h*μM	[7]
Half-life (t1/2)	IV or Oral	3	3.8	hours	[1][2][7]
Clearance	IV	3	9.2	mL/min/kg	[7]
Oral Bioavailability	-	3	100	%	[1][2]

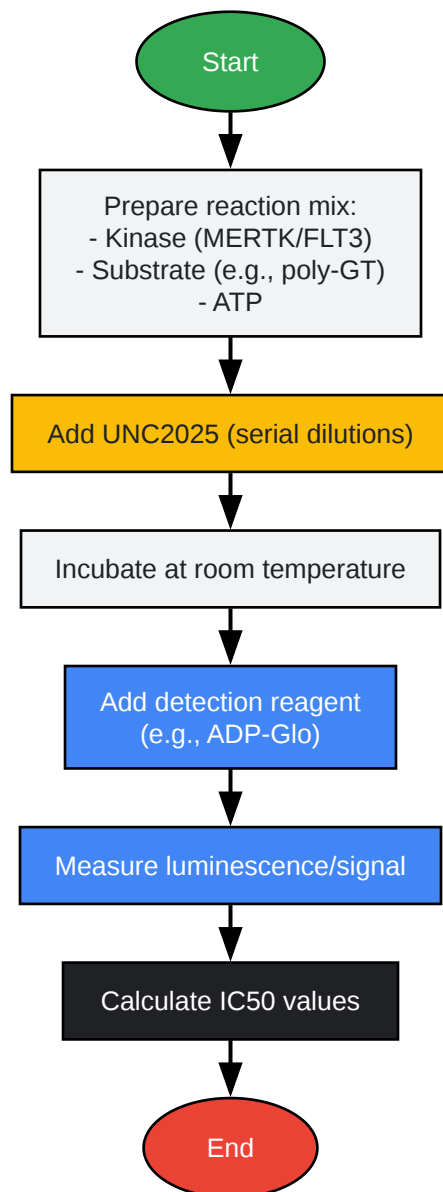
In Vivo Efficacy in Xenograft Models

Oral administration of **UNC2025** has demonstrated significant anti-leukemic activity in murine xenograft models of both ALL and AML.

Model	Treatment	Outcome	Reference
697 B-ALL Xenograft	50 mg/kg UNC2025 (oral)	Increased median survival from 26 to 34 days	[1][7]
75 mg/kg UNC2025 (oral)	Increased median survival from 26 to 70 days	[1][7]	
NOMO-1 AML Xenograft	UNC2025 (dose not specified)	Increased median survival from 15.5 to 37 days	[1]
Patient-Derived AML Xenograft	75 mg/kg UNC2025 (oral)	Significant disease regression in peripheral blood (64%), spleen (50%), and bone marrow (51%)	[1]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)



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Workflow for a typical in vitro kinase inhibition assay.

- **Reaction Setup:** Kinase reactions are performed in a suitable buffer containing the purified kinase (e.g., MERTK or FLT3), a generic substrate (e.g., poly-Glu,Tyr 4:1), and ATP.

- **Inhibitor Addition:** **UNC2025** is serially diluted to a range of concentrations and added to the reaction wells.
- **Incubation:** The reaction is incubated at room temperature to allow for kinase activity.
- **Detection:** A detection reagent, such as ADP-Glo™ Kinase Assay (Promega), is added to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
- **Data Analysis:** The resulting signal (e.g., luminescence) is measured, and the data is plotted against the inhibitor concentration to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

- **Cell Culture and Treatment:** Leukemia cell lines (e.g., 697 for MERTK, Molm-14 for FLT3-ITD) are cultured to logarithmic growth phase.^[5] Cells are then treated with varying concentrations of **UNC2025** or vehicle (DMSO) for a specified time (e.g., 1 hour).^{[1][2][7]}
- **Cell Lysis:** After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-MERTK, p-FLT3, p-AKT, p-ERK) and total protein as a loading control.
- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation/Viability Assay

- **Cell Seeding:** Leukemia cells are seeded in 96-well plates at a predetermined density.

- **Compound Treatment:** Cells are treated with a range of **UNC2025** concentrations.
- **Incubation:** Plates are incubated for a period of 48-72 hours to allow for effects on cell proliferation.
- **Viability Assessment:** Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by direct cell counting.
- **Data Analysis:** Viability data is normalized to vehicle-treated controls, and IC50 values are calculated.

In Vivo Xenograft Studies

- **Animal Model:** Immunocompromised mice (e.g., NSG mice) are used for the study.[\[1\]](#)
- **Tumor Cell Inoculation:** Human leukemia cells (e.g., 697 or NOMO-1) are injected intravenously or orthotopically into the mice.[\[1\]](#)
- **Treatment Initiation:** Once the disease is established (confirmed by bioluminescence imaging or other methods), mice are randomized into treatment and vehicle control groups.[\[1\]](#)
- **Drug Administration:** **UNC2025** is administered orally at specified doses (e.g., 50 or 75 mg/kg) and schedules.[\[1\]](#)[\[7\]](#)
- **Monitoring:** Disease burden is monitored regularly using methods like bioluminescence imaging.[\[1\]](#) Animal survival is also tracked.
- **Pharmacodynamic Analysis:** To confirm target engagement in vivo, bone marrow or spleen samples can be collected at specific time points after dosing to analyze the phosphorylation status of MERTK by Western blot or immunohistochemistry.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Conclusion

UNC2025 is a potent dual inhibitor of MERTK and FLT3 with excellent oral bioavailability and demonstrated preclinical efficacy in models of acute leukemia. Its ability to co-target two key survival pathways in hematological malignancies makes it a promising candidate for further development. The data presented in this guide supports its continued investigation as a

targeted therapy, both as a monotherapy and potentially in combination with standard-of-care chemotherapeutics.[1][2][3]

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- To cite this document: BenchChem. [UNC2025: A Dual MERTK/FLT3 Inhibitor for Acute Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612028#unc2025-as-a-dual-mer-flt3-inhibitor]

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